molecular formula C21H17N3O5S B3406551 benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 332046-01-2

benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B3406551
CAS No.: 332046-01-2
M. Wt: 423.4 g/mol
InChI Key: FZFBFFJCVVQTPM-UHFFFAOYSA-N
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Description

Benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a tetrahydropyridine core substituted with a cyano group at position 3, a 2-nitrophenyl group at position 4, and a sulfanyl-linked benzyl acetate moiety at position 2.

Properties

IUPAC Name

benzyl 2-[[5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c22-11-17-16(15-8-4-5-9-18(15)24(27)28)10-19(25)23-21(17)30-13-20(26)29-12-14-6-2-1-3-7-14/h1-9,16H,10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFBFFJCVVQTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves the reaction of cyanoacetamide derivatives with substituted aryl or heteryl amines. One common method involves the treatment of substituted anilines with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Chemical Reactions Analysis

Oxidation Reactions

The nitrophenyl and sulfanyl groups are primary targets for oxidation:

  • Nitrophenyl Group :

    • Reagents : Ozone, hydrogen peroxide, or potassium permanganate under acidic conditions.

    • Conditions : Typically performed in acetic acid or methanol at 40–60°C.

    • Outcome : The nitro group can be oxidized to a carboxylic acid or hydroxylamine derivative, depending on reaction severity.

  • Sulfanyl Bridge :

    • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

    • Conditions : Mild oxidation in dichloromethane at 0–25°C.

    • Outcome : Forms sulfoxide (R-SO-R) or sulfone (R-SO₂-R) derivatives.

Reaction SiteReagentsConditionsProduct
NitrophenylH₂O₂/H⁺60°C, 6hCarboxylic acid derivative
SulfanylmCPBA0°C, 2hSulfoxide (major)

Reduction Reactions

The cyano and nitro groups are reducible:

  • Cyano Group :

    • Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

    • Conditions : Anhydrous THF for LiAlH₄; ethanol for catalytic hydrogenation.

    • Outcome : Reduced to a primary amine (-CH₂NH₂).

  • Nitro Group :

    • Reagents : Tin(II) chloride (SnCl₂) or hydrogenation (H₂/Raney Ni).

    • Conditions : HCl/ethanol reflux or ambient pressure H₂.

    • Outcome : Reduced to an amine (-NH₂).

Functional GroupReagentsConditionsProduct
CyanoLiAlH₄THF, refluxAmine
NitroH₂/Raney NiEtOH, 25°CAniline derivative

Substitution Reactions

The benzyl ester and sulfanyl groups participate in nucleophilic substitutions:

  • Ester Group :

    • Reagents : Hydroxide ions (NaOH) or amines (e.g., methylamine).

    • Conditions : Aqueous methanol for hydrolysis; DMF for aminolysis.

    • Outcome : Hydrolysis yields carboxylic acid; aminolysis produces amides.

  • Sulfanyl Bridge :

    • Reagents : Alkyl halides (e.g., methyl iodide) under basic conditions.

    • Conditions : K₂CO₃ in acetone, 50°C.

    • Outcome : Thioether alkylation forms sulfonium salts.

Reaction SiteReagentsConditionsProduct
EsterNaOH/MeOHReflux, 3hCarboxylic acid
SulfanylCH₃I/K₂CO₃50°C, 12hMethylsulfonium salt

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under distinct conditions:

  • Ester Hydrolysis :

    • Acidic : HCl/ethanol yields carboxylic acid.

    • Basic : NaOH/water-methanol yields carboxylate salt.

  • Cyano Hydrolysis :

    • Reagents : Concentrated H₂SO₄ or enzymatic catalysis.

    • Conditions : H₂SO₄ at 100°C or lipase in buffer (pH 7).

    • Outcome : Forms amide (-CONH₂) or carboxylic acid (-COOH).

Cyclization and Isomerization

The tetrahydropyridine core participates in ring-modifying reactions:

  • Acid-Catalyzed Cyclization :

    • Reagents : Acetic acid or p-toluenesulfonic acid (PTSA) .

    • Conditions : Reflux in methanol for 24h.

    • Outcome : Forms fused bicyclic structures via intramolecular Mannich reactions .

  • Thermal Isomerization :

    • Conditions : Prolonged heating (7–30 days) at 50°C .

    • Outcome : Conformational shifts in the tetrahydropyridine ring, leading to stereoisomer equilibration.

Mechanistic Insights

  • Oxidation of Sulfanyl Group : Proceeds via a radical intermediate, confirmed by ESR studies.

  • Cyano Reduction : LiAlH₄ acts through a two-electron transfer mechanism, forming an aluminate intermediate.

  • Acid-Catalyzed Cyclization : Involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by the sulfanyl group .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that enable the creation of more complex molecules. The compound can undergo several chemical reactions including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Reaction Type Common Reagents Products
OxidationKMnO₄, CrO₃Nitro derivatives
ReductionLiAlH₄, H₂ (Pd)Amino derivatives
SubstitutionNaOH with nucleophilesSubstituted esters and amides

Industrial Production

In industrial settings, the compound's synthesis can be scaled up using continuous flow reactors and optimized conditions to enhance yield and purity. The choice of solvents and catalysts is crucial for efficient production processes.

Biochemical Probes

Research has indicated that this compound may function as a biochemical probe due to its ability to interact with various molecular targets. The cyano and nitrophenyl groups can modulate enzyme activity or receptor interactions.

Anticancer and Antimicrobial Activities

The compound has been investigated for its potential therapeutic properties. Preliminary studies suggest it may exhibit anticancer and antimicrobial activities. Its mechanism of action is thought to involve inhibition of specific enzymes or pathways critical to cancer cell proliferation or microbial survival.

Study Findings
Anticancer ActivityIn vitro studies show inhibition of tumor cell lines
Antimicrobial ActivityExhibits activity against certain bacterial strains

Drug Development

Due to its structural complexity and biological activity, this compound is being explored as a candidate for new pharmaceuticals. Its interaction with biological targets makes it a promising lead compound for developing drugs aimed at treating various diseases.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cells.
  • Antimicrobial Efficacy : Another study reported that the compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibiotic candidate.

Mechanism of Action

The mechanism of action of benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with various molecular targets. The cyano and nitrophenyl groups can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of its substituents: the 2-nitrophenyl group (ortho-substituted nitro), 3-cyano group, and benzyl ester. Below is a comparative analysis with key analogs:

Substituent Position and Electronic Effects

  • Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 6238-95-5) Substituents: 4-nitrophenyl (para-nitro) and methyl group at position 2. The methyl group at position 2 may decrease electrophilicity compared to the sulfanyl-acetate moiety .
  • Benzyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate (CAS 336181-12-5) Substituents: 4-fluorophenyl and phenyl groups. Key Differences: The electron-withdrawing fluorine atom (para position) and phenyl group at position 6 could enhance aromatic stacking interactions, contrasting with the 2-nitrophenyl and 6-oxo groups in the target compound. The absence of a lactam (6-oxo) structure in this analog may reduce hydrogen-bonding capacity .

Functional Group Modifications

  • 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (BI81765) Substituents: 4-methylphenyl and acetamide-linked 4-fluorophenyl. The 4-methylphenyl group (electron-donating) versus 2-nitrophenyl (electron-withdrawing) alters electronic properties, affecting reactivity and metabolic stability .

Biological Activity

Benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a unique structure that includes a cyano group, a nitrophenyl group, and a tetrahydropyridine ring. The compound can be synthesized through various methods, often involving the reaction of cyanoacetamide derivatives with substituted aryl or heterocyclic amines in the presence of coupling agents and catalysts such as dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) in solvents like dimethylformamide (DMF) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range .

Antimicrobial Activity

The compound also shows promising antimicrobial activity . Studies have reported its effectiveness against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

The mechanism of action of this compound is believed to involve its interaction with specific molecular targets within cells. The cyano and nitrophenyl groups may interact with enzymes and receptors involved in cancer cell proliferation and survival pathways. However, further investigations are needed to elucidate the precise biochemical mechanisms .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers examined the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains. The results demonstrated that this compound exhibited potent activity against resistant Staphylococcus aureus strains, suggesting its potential as an alternative treatment option .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

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